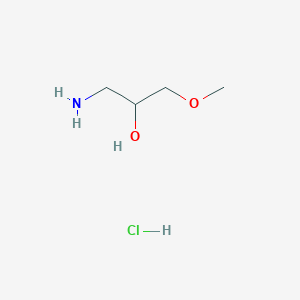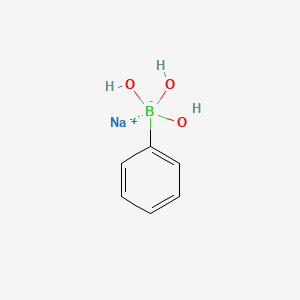
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Vue d'ensemble
Description
(2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, also known as 2F-Bz-OH-MBF, is a compound derived from benzofuran and has been used in scientific research for its various applications. It has been studied for its potential use in drug design, as a chemical intermediate, and as a bioactive compound.
Applications De Recherche Scientifique
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been studied for its potential use in drug design, as a chemical intermediate, and as a bioactive compound. It has been studied for its potential to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide in the body. In addition, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been studied for its potential to act as a ligand for certain proteins, such as the cytochrome P450 family of enzymes, which are involved in drug metabolism. It has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one acts as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide in the body. It binds to the active site of the enzyme, preventing it from catalyzing the reaction of carbon dioxide and water to form bicarbonate. In addition, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one can act as a ligand for certain proteins, such as the cytochrome P450 family of enzymes, which are involved in drug metabolism. It binds to the active site of the enzyme, preventing it from catalyzing the reaction of drug molecules. Finally, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one can also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine.
Effets Biochimiques Et Physiologiques
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of carbon dioxide in the body. In addition, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one can act as a ligand for certain proteins, such as the cytochrome P450 family of enzymes, which are involved in drug metabolism. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful chemical intermediate for laboratory research. In addition, it has a high degree of specificity for its target enzymes, making it a useful tool for studying enzyme function. However, (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one does have some limitations. It is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it is not very stable, and its effects can be short-lived.
Orientations Futures
There are several potential future directions for research into (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one. One possibility is to explore its potential use as an inhibitor of other enzymes, such as proteases and kinases. In addition, further research could be done to explore its potential use as a ligand for other proteins, such as G-protein coupled receptors
Propriétés
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-13(18)7-6-11-15(19)14(20-16(9)11)8-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSCUJFIOCWBDA-ZSOIEALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)


![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)

![5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387673.png)


![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)
